molecular formula C15H13NO3S B2952038 1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 31846-95-4

1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2952038
CAS RN: 31846-95-4
M. Wt: 287.33
InChI Key: PMVMITAPYZEZEW-UHFFFAOYSA-N
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Description

1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (BBTD) is an organic compound belonging to the benzothiazinone family. BBTD has been widely studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. BBTD is a colorless solid at room temperature and has a molecular formula of C14H10N2O4.

Scientific Research Applications

Detection of Primary Aromatic Amines

A study has demonstrated the use of a thiadiazole-based covalent triazine framework nanosheet for the highly selective and sensitive detection of primary aromatic amines (PAAs) among various amines . The design of this sensor is crucial due to the persistent and highly toxic nature of PAAs, which pose significant health and environmental risks. The sensor exhibits unprecedented low detection limits and high sensitivity, making it an excellent tool for monitoring PAA pollutants.

Apoptosis Induction and Tubulin Polymerization Inhibition

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally related to benzothiazinones, have been synthesized and evaluated for their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization . These compounds have shown promising cytotoxic activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment.

Pharmacological Activities

Benzimidazole derivatives, which are structurally similar to benzothiazinones, exhibit a wide range of pharmacological activities. These include antitumor, antiviral, proton pump inhibition, antihypertensive, anthelminthic, anti-inflammatory, and antimicrobial activities . The versatility of these compounds underscores their importance in drug discovery and development.

Drug Design: Molecular Modelling

In silico studies have shown that benzothiazinone derivatives can bind to specific sites on target proteins, such as the colchicine binding site on tubulin . This property can be exploited in drug design, where these compounds can be used as scaffolds for developing new drugs with desired biological activities.

properties

IUPAC Name

1-benzyl-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-15-11-20(18,19)16(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVMITAPYZEZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2N(S1(=O)=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

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